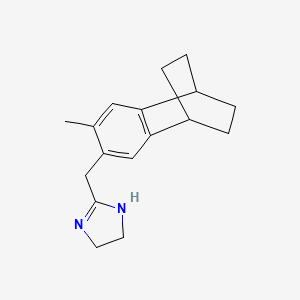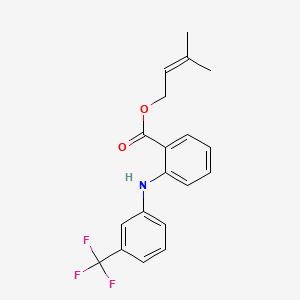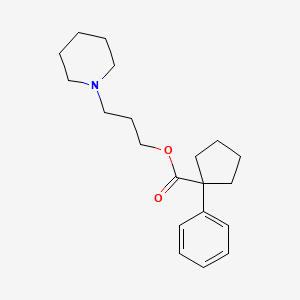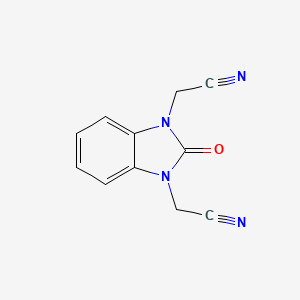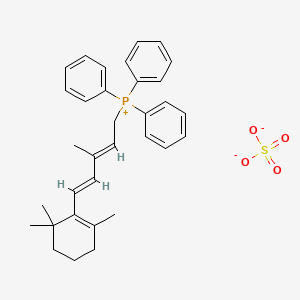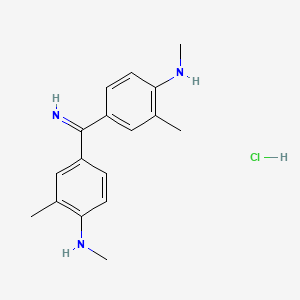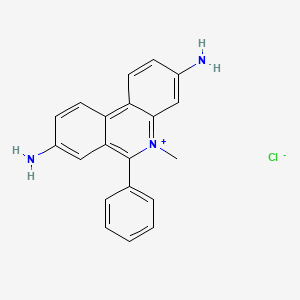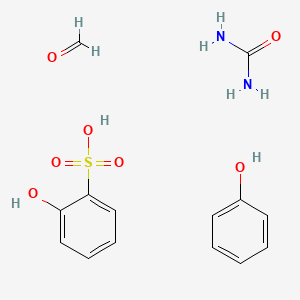![molecular formula C11H8ClNO2 B1623283 (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 32997-15-2](/img/structure/B1623283.png)
(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one is a chemical compound that belongs to the oxazoline family. This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features a chlorobenzylidene group and a methyl group attached to the oxazoline ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the oxazoline ring. For example, the reaction between o-chlorobenzaldehyde and 2-amino-2-methylpropanoic acid in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxazolone and oxazoline derivatives, which can have different functional groups attached to the oxazoline ring.
科学研究应用
(4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The oxazoline ring can act as a nucleophile, participating in various chemical reactions. The chlorobenzylidene group can enhance the compound’s reactivity and binding affinity to target molecules. These interactions can modulate the activity of enzymes or other biological targets, leading to specific biological effects.
相似化合物的比较
Similar Compounds
2-OXAZOLIN-5-ONE, 4-(p-CHLOROBENZYLIDENE)-2-METHYL-: Similar structure but with a para-chlorobenzylidene group.
2-OXAZOLIN-5-ONE, 4-(o-BROMOBENZYLIDENE)-2-METHYL-: Similar structure but with a bromobenzylidene group instead of a chlorobenzylidene group.
2-OXAZOLIN-5-ONE, 4-(o-METHYLBENZYLIDENE)-2-METHYL-: Similar structure but with a methylbenzylidene group.
Uniqueness
The presence of the o-chlorobenzylidene group in (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one imparts unique chemical properties, such as increased reactivity and specific binding affinity to molecular targets. This makes it distinct from other similar compounds and valuable in various scientific research applications.
属性
CAS 编号 |
32997-15-2 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC 名称 |
4-[(2-chlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI 键 |
YLWUTHYVSMAJES-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC2=CC=CC=C2Cl)C(=O)O1 |
手性 SMILES |
CC1=N/C(=C\C2=CC=CC=C2Cl)/C(=O)O1 |
规范 SMILES |
CC1=NC(=CC2=CC=CC=C2Cl)C(=O)O1 |
溶解度 |
27.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)
